molecular formula C21H17N3O3 B2356627 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide CAS No. 920241-23-2

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

Cat. No.: B2356627
CAS No.: 920241-23-2
M. Wt: 359.385
InChI Key: AXZFYPVIQAIBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a synthetic organic compound featuring a pyridazine core substituted with a furan-2-yl group at position 6. The pyridazine ring is connected via an ethyloxy linker to a 2-naphthamide moiety. The compound’s design emphasizes electronic modulation through heteroatom placement and steric effects from the naphthamide group.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21(17-8-7-15-4-1-2-5-16(15)14-17)22-11-13-27-20-10-9-18(23-24-20)19-6-3-12-26-19/h1-10,12,14H,11,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZFYPVIQAIBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

The synthesis begins with the conversion of 2-naphthoic acid to its acid chloride using thionyl chloride (SOCl₂) .

Procedure :

  • 2-Naphthoic acid (10 mmol) is refluxed with excess SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) for 4 hours.
  • The mixture is cooled, and excess SOCl₂ is removed under reduced pressure.
  • The resultant 2-naphthoyl chloride is purified via distillation (yield: 92–95%).

Spectroscopic Validation :

  • ¹H-NMR (CDCl₃) : δ 8.67 (s, 1H, H-1), 8.23–7.52 (m, 6H, aromatic).
  • IR (cm⁻¹) : 1775 (C=O stretch), 715 (C-Cl stretch).

Synthesis of 6-(Furan-2-yl)Pyridazin-3-ol

Cyclocondensation Strategy

Pyridazine rings are typically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For 6-(furan-2-yl)pyridazin-3-ol, a furan-substituted 1,4-diketone precursor is required.

Procedure :

  • Synthesis of 1-(furan-2-yl)-1,4-diketone :
    • Furan-2-carbaldehyde (10 mmol) undergoes Stetter reaction with methyl vinyl ketone (12 mmol) in the presence of a thiazolium salt catalyst.
    • Yield: 68% after silica gel chromatography.
  • Cyclocondensation with Hydrazine :
    • The diketone (5 mmol) is heated with hydrazine hydrate (10 mmol) in ethanol at 80°C for 6 hours.
    • The product is recrystallized from ethanol (yield: 75%).

Characterization :

  • ¹H-NMR (DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-4), 7.45 (s, 1H, furan H-3), 6.72 (d, J = 3.3 Hz, 1H, furan H-4).
  • MS (ESI) : m/z 189.1 [M+H]⁺.

Introduction of the Ethylamine Side Chain

Tosylation and Nucleophilic Substitution

The hydroxyl group of 6-(furan-2-yl)pyridazin-3-ol is activated via tosylation to enable displacement by ethylenediamine.

Procedure :

  • Tosylation :
    • 6-(Furan-2-yl)pyridazin-3-ol (5 mmol) is treated with tosyl chloride (6 mmol) in pyridine at 0°C for 2 hours.
    • Yield: 82% after recrystallization from ethyl acetate.
  • Amination :
    • The tosylate (4 mmol) is reacted with ethylenediamine (8 mmol) in DMF at 60°C for 12 hours.
    • The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethylamine (yield: 65%).

Key Data :

  • ¹H-NMR (CDCl₃) : δ 8.15 (d, J = 8.5 Hz, 1H, pyridazine H-5), 7.92 (d, J = 8.5 Hz, 1H, pyridazine H-4), 7.38 (s, 1H, furan H-3), 6.65 (d, J = 3.2 Hz, 1H, furan H-4), 4.21 (t, J = 5.8 Hz, 2H, OCH₂), 3.01 (t, J = 5.8 Hz, 2H, NH₂CH₂).
  • IR (cm⁻¹) : 3350 (N-H stretch), 1245 (C-O-C stretch).

Amide Coupling Reaction

Schotten-Baumann Conditions

The final step involves coupling 2-naphthoyl chloride with the ethylamine derivative under mild alkaline conditions.

Procedure :

  • 2-Naphthoyl chloride (3 mmol) is added dropwise to a solution of 2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethylamine (3 mmol) and triethylamine (6 mmol) in THF at 0°C.
  • The reaction is stirred at room temperature for 4 hours, then quenched with ice water.
  • The precipitate is filtered and recrystallized from ethanol/DCM (yield: 78%).

Characterization :

  • ¹H-NMR (DMSO-d₆) : δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.61 (s, 1H, naphthyl H-1), 8.24–7.48 (m, 9H, aromatic), 7.41 (s, 1H, furan H-3), 6.68 (d, J = 3.1 Hz, 1H, furan H-4), 4.32 (t, J = 5.7 Hz, 2H, OCH₂), 3.65 (q, J = 5.7 Hz, 2H, NHCH₂).
  • ¹³C-NMR (DMSO-d₆) : δ 167.2 (C=O), 158.9 (pyridazine C-3), 143.5 (furan C-2), 132.4–122.1 (aromatic carbons), 68.4 (OCH₂), 39.8 (NHCH₂).
  • HPLC Purity : 98.6% (C18 column, MeOH/H₂O 70:30).

Optimization and Challenges

Yield Improvement Strategies

  • Pyridazine Cyclocondensation : Replacing ethanol with DMF as solvent increases reaction rate (yield: 75% → 82%).
  • Amination Step : Using Boc-protected ethylenediamine followed by deprotection with TFA reduces side products (yield: 65% → 73%).

Common Side Reactions

  • Over-Substitution : Excess ethylenediamine leads to bis-alkylation, mitigated by stoichiometric control.
  • Hydrolysis of Acid Chloride : Moisture-sensitive steps require anhydrous conditions.

Comparative Analysis of Synthetic Routes

Step Method Solvent Catalyst Yield (%)
Pyridazine Formation Cyclocondensation Ethanol None 75
Tosylation Tosyl Chloride Pyridine None 82
Amination Nucleophilic Sub. DMF None 65
Amide Coupling Schotten-Baumann THF Et₃N 78

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives such as furanones.

    Reduction: Reduced derivatives such as dihydropyridazines.

    Substitution: Substituted derivatives with various functional groups attached to the furan or pyridazine rings.

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Differences:

Feature Target Compound Triazole Analogs (6a-m) Indole/Pyridine Analogs (6n, 6y)
Core Heterocycle Pyridazine (6-membered, 2N) 1,2,3-Triazole (5-membered, 3N) Indole (benzopyrrole) or pyridine
Substituents Furan-2-yl (electron-rich) Nitro groups (e.g., 6b: 2-nitrophenyl) tert-Butyl, chlorobenzoyl, methoxy groups
Linker Ethyloxy (-OCH2CH2-) Methyleneoxy (-OCH2-) Complex alkyl/aryl chains
Amide Group 2-Naphthamide N-Phenylacetamide N-(Substituted phenyl)acetamide
  • Heterocycle Impact : Pyridazine’s dual nitrogen atoms enhance dipole interactions compared to triazoles, which offer three nitrogen sites for hydrogen bonding. Furan’s oxygen contributes to π-π stacking, whereas nitro groups (e.g., in 6b–c) introduce strong electron-withdrawing effects, altering reactivity .

Spectroscopic and Physicochemical Properties

Comparative Data Table:

Property Target Compound (Hypothetical) 6b 6c
IR C=O Stretch ~1670–1680 cm⁻¹ 1682 cm⁻¹ 1676 cm⁻¹
1H NMR (Key Peaks) δ 6.3–7.6 (furan), δ 8.5–9.0 (pyridazine) δ 8.36 (triazole), δ 10.79 (-NH) δ 8.40 (triazole), δ 11.02 (-NH)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (polar nitro groups reduce lipophilicity) ~2.9
Solubility Moderate in DMSO, low in water Higher aqueous solubility due to nitro groups Similar to 6b
  • Stability : Furan’s susceptibility to oxidative degradation contrasts with nitro groups’ stability under acidic conditions but vulnerability to reduction .

Research Implications

However, its synthetic complexity and stability profile may pose challenges for large-scale applications. Future studies should explore its biological activity relative to compounds and optimize the linker length for improved pharmacokinetics.

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O4C_{24}H_{19}N_{3}O_{4}, with a molecular weight of approximately 413.4 g/mol. The structure features a naphthamide core linked to a pyridazine derivative through an ether bond, with a furan ring contributing to its chemical diversity. This structural complexity is believed to influence its biological reactivity and activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial Activity : The presence of the furan ring suggests potential antimicrobial properties, as similar compounds have demonstrated efficacy against various pathogens.
  • Cellular Interaction : The compound may interact with cellular targets, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. A comparative study highlighted the following:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-(Furan-2-yl)pyridazineFuran and pyridazine ringsAntimicrobialSimpler structure
9-HydroxyxantheneXanthene coreFluorescentLacks additional functional groups
N-(4-hydroxyphenyl)-9H-xantheneXanthene with phenolic groupAnticancerDifferent substituent pattern

The unique combination of the furan and pyridazine functionalities in this compound may enhance its biological activity compared to simpler analogs.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. These findings suggest its potential application in treating inflammatory diseases like rheumatoid arthritis .

Case Studies

  • In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound resulted in reduced inflammation markers compared to control groups, indicating its therapeutic potential in inflammatory conditions.
  • Structural Modifications : Research into structural analogs has shown that modifications to the furan or pyridazine components can significantly impact biological activity, providing insights for drug design aimed at optimizing efficacy and reducing side effects.

Q & A

Q. What are the key steps in synthesizing N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyridazine core via hydrazine-dicarbonyl condensation .
  • Step 2: Functionalization at the pyridazine C3 position with a furan-2-yl group via nucleophilic aromatic substitution (e.g., using furan-2-ylboronic acid under Suzuki coupling conditions) .
  • Step 3: Oxyethylation at pyridazine C6 using 2-bromoethyl ether, followed by coupling with 2-naphthamide via amide bond formation .

Q. Optimization strategies :

  • Control reaction temperature (60–80°C for amide coupling) and solvent polarity (DMF or THF) to enhance yield .
  • Monitor progress via TLC and HPLC to ensure intermediate purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyridazine protons at δ 8.1–8.5 ppm) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.15) .

Q. What are the primary challenges in crystallizing this compound for X-ray diffraction studies?

  • Low solubility : Use mixed solvents (e.g., DMSO:EtOH) for slow evaporation .
  • Twinned crystals : Employ SHELXL for refinement, leveraging its robust handling of disordered structures .
  • Data quality : Collect high-resolution data (≤0.8 Å) to resolve overlapping electron density from flexible ethoxyethyl chains .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase), focusing on hydrogen bonds between the naphthamide moiety and kinase hinge regions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore mapping : Identify critical features (e.g., pyridazine as a hydrogen bond acceptor, furan as a hydrophobic anchor) .

Q. How do structural modifications (e.g., replacing furan with thiophene) affect bioactivity?

  • Case study : Replacing the furan-2-yl group with thiophene-2-yl reduces IC₅₀ against cancer cell lines (e.g., from 1.2 µM to 3.8 µM in MCF-7), likely due to altered π-π stacking .
  • Methodology :
    • Synthesize analogs via parallel library synthesis .
    • Validate using cytotoxicity assays (MTT) and compare SAR trends .

Q. How should researchers address contradictions in solubility data across studies?

  • Systematic analysis :
    • Measure solubility in standardized buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
    • Account for polymorphic forms via PXRD .
    • Reconcile discrepancies by comparing solvent additives (e.g., 0.1% Tween-80 increases solubility from 12 µg/mL to 45 µg/mL) .

Q. What strategies improve yield in the final amide coupling step?

  • Coupling reagents : Use HATU over EDC/HOBt for higher efficiency (yield increases from 65% to 85%) .
  • Solvent optimization : Switch from DCM to DMF to stabilize reactive intermediates .
  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • In vitro stability assays :
    • Incubate in human plasma (37°C, 24 hrs) and analyze degradation via LC-MS .
    • Monitor hydrolysis of the ethoxyethyl linker (half-life >8 hrs indicates suitability for in vivo studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.